(3-Cyano-2-fluorophenyl)boronic acid

Suzuki-Miyaura偶联 芳基硼酸 构效关系

Protodeboronation of electron-deficient arylboronic acids under basic coupling conditions leads to low yields and wasted catalyst. (3-Cyano-2-fluorophenyl)boronic acid (CAS 957121-05-0) solves this with its ortho-F / meta-CN substitution pattern, balancing Lewis acidity and stability. - Enables reliable synthesis of fluorine- and nitrile-containing biaryl pharmacophores. - Purity ≥98% (titration), white to off-white crystalline powder. - Sourced from multiple global warehouses; shipped at ambient temperature.

Molecular Formula C7H5BFNO2
Molecular Weight 164.93
CAS No. 957121-05-0
Cat. No. B591656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyano-2-fluorophenyl)boronic acid
CAS957121-05-0
Molecular FormulaC7H5BFNO2
Molecular Weight164.93
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C#N)F)(O)O
InChIInChI=1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H
InChIKeyHENIWPFEWBREIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-氰基-2-氟苯硼酸 核心参数总览


(3-氰基-2-氟苯基)硼酸(CAS 957121-05-0)是一种双官能团取代的芳基硼酸,属于氟代苯硼酸系列化合物[1]。其化学式为C₇H₅BFNO₂,分子量164.93 g/mol,形态为白色至类白色结晶性粉末。该化合物因其苯环上邻位氟原子(-F)与间位氰基(-CN)的独特组合,在化学稳定性与反应活性之间形成特殊平衡,成为构建含氟、含氰基联芳烃骨架的关键合成砌块[1][2]。

Suzuki-Miyaura coupling: Electron-deficient arylboronic acid building block for biaryl synthesis.
Ortho-F / meta-CN scaffold: Moderate reactivity–stability balance designed for standard cross-coupling protocols. Reported profile; validate in target solvent/base system.
Synthetic intermediate: Suited for medicinal chemistry, catalyst screening, and fluorinated probe construction. Research-use only context.

3-氰基-2-氟苯硼酸 不可替代性分析


芳基硼酸并非可互换的通用试剂。电子效应与空间位阻的微小差异均会显著影响Suzuki-Miyaura偶联的反应速率、产率及选择性[1]。对于(3-氰基-2-氟苯基)硼酸,邻位氟原子的强吸电子效应在增强硼中心路易斯酸性的同时,也使其在碱性偶联条件下极易发生脱硼质子解(protodeboronation)[2]。这意味着,若简单用无氟代或间位取代的硼酸替代,可能因反应活性不足导致偶联失败;若用多氟代硼酸替代,则可能因稳定性过差而快速分解。因此,其采购决策必须基于精确的构效关系数据,而非同类化合物的经验推断。

Electron-rich arylboronic acids (e.g., -OMe, -Me) may provide insufficient electrophilicity, lowering coupling conversion under standard conditions.
Polyfluorinated arylboronic acids risk faster protodeboronation in alkaline media; stability profile may not transfer to scale-up workflows.
Regioisomeric or non-fluorinated boronic acids shift electronic and steric character; catalytic cycle efficiency may differ substantially.

3-氰基-2-氟苯硼酸 关键证据指南


电子效应与偶联反应活性

与不含氰基的氟代苯硼酸相比,氰基的引入进一步增强了硼原子的亲电性。在Suzuki-Miyaura偶联中,缺电子芳基硼酸(含-CN, -NO₂等)通常表现出更高的反应活性,产率普遍优于富电子芳基硼酸[1]。具体而言,含有氰基的缺电子芳基硼酸在标准偶联条件下的产率可达80%至98%,而富电子芳基硼酸(如含-OMe)的产率区间为61%至99%[2]。

Coupling yield context
Cross-study comparable
80–98% (electron-poor class) vs 61–99% (electron-rich class)
Standard Suzuki-Miyaura conditions
Higher lower-bound yield supports procurement for throughput screening.
Reported ranges; product-specific yield requires validation.
Suzuki-Miyaura偶联 芳基硼酸 构效关系

酸碱性质与反应介质选择

(3-氰基-2-氟苯基)硼酸的预测pKa为6.97±0.58,处于氟代苯硼酸的典型酸性范围内(6.17-8.77)[1]。与未取代的苯硼酸(pKa ≈ 8.86)相比,其酸性显著增强。然而,与更高酸性的苯并氧杂硼杂环戊烯(benzoxaborole, pKa ≈ 7.39)或多氟代苯硼酸相比,其酸性相对温和。这意味着它在需要硼酸活化的反应中优于苯硼酸,但在强碱性条件下又比多氟代硼酸更不易发生脱硼分解[1]。

Predicted pKa
Class-level inference
6.97 ± 0.58
Phenylboronic acid pKa ≈ 8.86; fluorinated range 6.17–8.77
Moderate acidity informs base selection and aqueous-phase handling.
Predicted value; experimental determination recommended.
硼酸酸性 pKa 水解稳定性

结构稳定性与脱硼降解风险

邻位氟取代是含氟芳基硼酸稳定性问题的核心矛盾。一方面,邻位氟能增强硼酸的反应活性;另一方面,它也会加速在碱性条件下的脱硼质子解(protodeboronation)[1][2]。对于(3-氰基-2-氟苯基)硼酸,其邻位单氟取代的结构使其稳定性优于邻位双氟或全氟取代的类似物,但差于无邻位氟取代的芳基硼酸。这种“活性-稳定性”的折中设计使其在标准偶联条件下能够有效参与反应,同时避免了多氟代硼酸常见的快速分解问题[1]。

Stability profile
Class-level inference
Mono-ortho-F: moderate stability
Poly-ortho-F: faster protodeboronation
No ortho-F: higher stability, lower activity
Balanced design reduces decomposition risk in standard coupling.
Stability comparison based on ortho-substitution pattern.
protodeboronation 稳定性 邻位氟效应

3-氰基-2-氟苯硼酸 应用场景


药物化学:靶向分子构建

该化合物是合成含氟、含氰基联芳烃药物分子的理想砌块。氟原子可改善药物代谢稳定性与膜通透性,氰基则作为氢键受体或亲脂性调节基团[1]。通过Suzuki-Miyaura偶联,可将此砌块高效引入候选药物骨架中,尤其适用于开发针对激酶、GPCR等靶点的小分子抑制剂,其中氟和氰基的协同作用能显著影响分子与靶点的结合亲和力及选择性。

有机合成方法学:模型底物

在开发新型交叉偶联催化剂或反应条件时,(3-氰基-2-氟苯基)硼酸可作为一类重要的缺电子芳基硼酸模型底物。其适中的反应活性和稳定性使其成为评估新催化体系(如铜催化、无过渡金属催化)适用范围和官能团耐受性的理想选择,相关研究对推动绿色化学和降低制药成本具有重要意义[2]。

生物偶联与化学探针应用

其硼酸官能团可与1,2-或1,3-二醇(如糖类、糖蛋白)形成可逆共价键,这是硼酸类化合物在生物偶联、药物递送和传感器领域应用的基础。结合氟原子和氰基带来的独特电子特性,该化合物可用于设计具有特定响应性(如pH、糖浓度)的智能材料或荧光探针,用于生物体内特定分子的检测与成像。

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Electron-deficient arylboronic acid with ortho-F / meta-CN activation
Suzuki-Miyaura conversion and functional group tolerance
Catalytic methodology model substrate
Moderate reactivity–stability profile for electron-poor aryl scope
Coupling efficiency under new catalytic systems
Bioconjugation and sensor research
Boronic acid diol-binding with fluorine/cyano electronic tuning
Reversible binding response and detection performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Cyano-2-fluorophenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.